

3-Mercapto-2-methylpenta-1-ol synonyms and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercapto-2-methylpenta-1-ol

Cat. No.: B1231248

[Get Quote](#)

3-Mercapto-2-methylpenta-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-mercaptopenta-2-methylpenta-1-ol**, a potent sulfur-containing aroma compound. The document details its chemical synonyms and identifiers, physicochemical properties, and known biological significance, particularly its role as a key odorant in foods such as onions. Furthermore, this guide outlines a detailed experimental protocol for its chemical synthesis and a standard method for its analysis using Gas Chromatography-Olfactometry (GC-O). A schematic of the putative olfactory signal transduction pathway initiated by this molecule is also presented. This guide is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

Chemical Synonyms and Identifiers

3-Mercapto-2-methylpenta-1-ol is known by a variety of names and is cataloged under several chemical identifiers. This section provides a consolidated list of these for clear identification and cross-referencing in research and documentation.

Identifier Type	Identifier	Source
IUPAC Name	2-methyl-3-sulfanylpentan-1-ol	[1]
CAS Number	227456-27-1	[2]
Molecular Formula	C6H14OS	[2]
Molecular Weight	134.24 g/mol	[1]
InChI	InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3	[1]
InChIKey	HABNNYNSJFKZFE-UHFFFAOYSA-N	[2]
SMILES	CCC(S)C(C)CO	[1]
PubChem CID	6430888	[1]
FEMA Number	3996	[1]
JECFA Number	1291	[1]
Synonyms	3-Mercapto-2-methylpentan-1-ol	[1]
1-Pentanol, 3-mercaptopentan-1-ol		[1]
3-Sulfanyl-2-methylpentan-1-ol		[2]
2-Methyl-3-mercaptopentan-1-ol		[2]

Physicochemical and Sensory Properties

This section summarizes the key physical, chemical, and sensory characteristics of **3-mercaptopentan-1-ol**.

Property	Value	Source
Appearance	Clear liquid	[1]
Odor	Onion-like, meaty, sweaty, leek-like	[3]
Odor Threshold	As low as 0.5 parts per billion (ppb) in water	[3]
Boiling Point	50 °C at 0.5 mmHg	[1]
Flash Point	77.8 °C	
Density	0.985 - 0.995 g/cm³	
Refractive Index	1.480 - 1.490	
Solubility	Slightly soluble in water; soluble in organic solvents	
Kovats Retention Index	1082 (non-polar column), 1822-1828 (polar column)	[2]

Biological Significance and Formation

3-Mercapto-2-methylpenta-1-ol is a key aroma compound found in various natural products, most notably in onions (*Allium cepa*)[1][3]. Its potent and distinct aroma contributes significantly to the characteristic flavor profile of these foods. The sensory perception of this compound is highly concentration-dependent; at low levels, it imparts a pleasant, meaty, and onion-like aroma, while at higher concentrations, it can be perceived as more sulfuric[3].

The proposed biogenetic pathway for its formation in onions involves the reduction of the aldehyde intermediate, 3-mercaptop-2-methylpentanal[3]. This precursor is believed to form from the addition of a sulfur-containing molecule, such as hydrogen sulfide, to an unsaturated C6 precursor derived from lipid oxidation or amino acid metabolism.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **3-mercaptop-2-methylpenta-1-ol**.

Chemical Synthesis

A common and effective method for the synthesis of **3-mercaptop-2-methylpenta-1-ol** is through the reduction of its thioester precursor, 3-acetylthio-2-methylpentanal[4].

Materials:

- Propanal
- Thioacetic acid
- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Synthesis of 3-Acetylthio-2-methylpentanal:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine propanal (1.0 eq) and a catalytic amount of a suitable base (e.g., pyrrolidine) in an appropriate solvent (e.g., dichloromethane) at 0 °C.

- Slowly add a second equivalent of propanal to initiate an aldol condensation reaction. Stir the reaction mixture for 2-4 hours at room temperature.
- To the resulting α,β -unsaturated aldehyde, add thioacetic acid (1.1 eq) and continue stirring at room temperature for 12-16 hours to facilitate a Michael addition.
- Upon completion, quench the reaction with water and extract the product with diethyl ether.
- Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 3-acetylthio-2-methylpentanal.

- Reduction to **3-Mercapto-2-methylpenta-1-ol**:
- Dissolve the crude 3-acetylthio-2-methylpentanal in methanol and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C. The addition of NaBH_4 will reduce both the aldehyde and the thioester.
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purification:
- Purify the crude product by flash column chromatography on silica gel.

- Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).
- Collect the fractions containing the desired product, as determined by thin-layer chromatography (TLC).
- Combine the pure fractions and remove the solvent under reduced pressure to yield pure **3-mercaptop-2-methylpenta-1-ol**.

Analytical Method: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying potent aroma compounds by combining the separation capabilities of gas chromatography with human sensory perception.

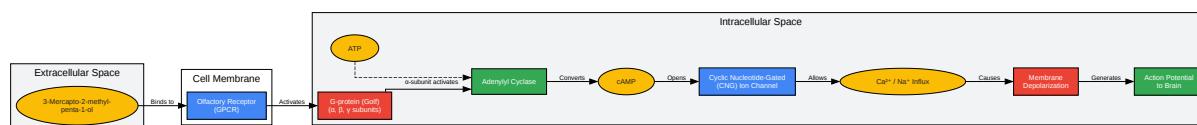
Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
- Capillary column suitable for flavor analysis (e.g., DB-Wax or DB-5).
- Helium as the carrier gas.

Procedure:

- Sample Preparation (Onion Extract):
 - Cryogenically grind fresh onion tissue to a fine powder.
 - Extract the powder with a suitable solvent (e.g., dichloromethane) at a low temperature.
 - Concentrate the extract carefully under a gentle stream of nitrogen.
- GC-O Analysis:
 - Inject an aliquot of the concentrated extract into the GC.

- The column effluent is split between the FID and the ODP.
- A trained panelist sniffs the effluent from the ODP and records the retention time and a description of any detected odors.
- The FID provides a chromatogram of the separated volatile compounds.


- Data Analysis:
 - Correlate the retention times of the detected odors with the peaks on the FID chromatogram.
 - Identify the compounds responsible for the aromas by comparing their retention indices and mass spectra (if coupled with a mass spectrometer) with those of authentic standards.

Signaling Pathway and Logical Relationships

The perception of **3-mercaptop-2-methylpenta-1-ol** is initiated by its interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons. The binding of this odorant to its cognate OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

Olfactory Signal Transduction Pathway

The following diagram illustrates the canonical olfactory signal transduction pathway that is likely activated by **3-mercaptop-2-methylpenta-1-ol**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. pnas.org [pnas.org]
- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- To cite this document: BenchChem. [3-Mercapto-2-methylpenta-1-ol synonyms and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231248#3-mercaptop-2-methylpenta-1-ol-synonyms-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com